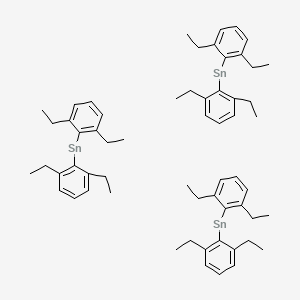
Tristannirane, hexakis(2,6-diethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tristannirane, hexakis(2,6-diethylphenyl)- is a compound that belongs to the class of organotin compounds. It is characterized by the presence of three tin atoms arranged in a triangular structure, each bonded to two 2,6-diethylphenyl groups. This compound is of interest due to its unique structural and electronic properties, which make it a subject of study in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tristannirane, hexakis(2,6-diethylphenyl)- typically involves the reaction of tin halides with organolithium or Grignard reagents. One common method is the reaction of hexakis(2,6-diethylphenyl)tin(IV) chloride with lithium diethylamide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product .
Industrial Production Methods
While there is limited information on the large-scale industrial production of Tristannirane, hexakis(2,6-diethylphenyl)-, the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
Tristannirane, hexakis(2,6-diethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl or aryl lithium reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups attached to the tin atoms .
科学研究应用
Tristannirane, hexakis(2,6-diethylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Materials Science: The compound’s unique electronic properties make it useful in the development of semiconducting materials and as a component in electronic devices.
Biology and Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their antimicrobial and anticancer properties.
作用机制
The mechanism by which Tristannirane, hexakis(2,6-diethylphenyl)- exerts its effects involves the interaction of the tin atoms with various molecular targets. The tin atoms can form coordination complexes with other molecules, influencing their reactivity and stability. The specific pathways involved depend on the particular application and the nature of the interacting molecules .
相似化合物的比较
Similar Compounds
Hexaphenyldistannane: Similar in structure but with phenyl groups instead of 2,6-diethylphenyl groups.
Hexastannabenzene: A related compound with a benzene-like structure but with tin atoms replacing some of the carbon atoms.
Uniqueness
Tristannirane, hexakis(2,6-diethylphenyl)- is unique due to the presence of the 2,6-diethylphenyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other organotin compounds and useful in specific applications where these properties are advantageous .
属性
CAS 编号 |
84143-92-0 |
|---|---|
分子式 |
C60H78Sn3 |
分子量 |
1155.4 g/mol |
IUPAC 名称 |
bis(2,6-diethylphenyl)tin |
InChI |
InChI=1S/6C10H13.3Sn/c6*1-3-9-6-5-7-10(4-2)8-9;;;/h6*5-7H,3-4H2,1-2H3;;; |
InChI 键 |
RIARXTUBROOHJI-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





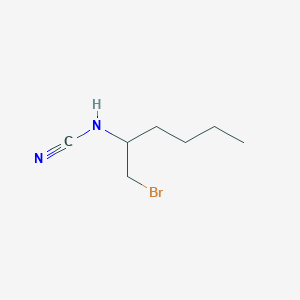

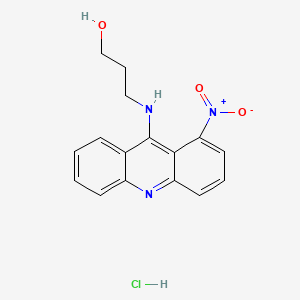
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)


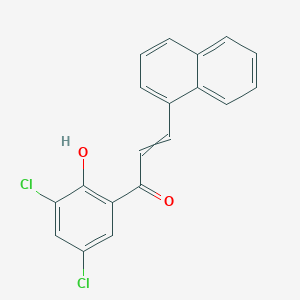
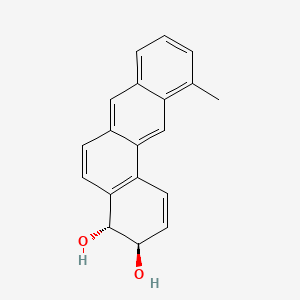
silane](/img/structure/B14426362.png)

